molecular formula C15H22N2O B4925025 N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide

Numéro de catalogue B4925025
Poids moléculaire: 246.35 g/mol
Clé InChI: WVPGFELVCRQNJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is an inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the degradation of GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.

Mécanisme D'action

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide works by inhibiting GABA-AT, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide increases the levels of GABA in the brain, which has a calming effect on the central nervous system. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has been shown to increase GABA levels in the brain, leading to a range of biochemical and physiological effects. These include reduced seizure activity, improved anxiety-like behavior, and increased pain threshold in animal models. N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has also been shown to have potential therapeutic applications in addiction, as it may reduce the rewarding effects of drugs of abuse.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has several advantages for laboratory experiments, including its high purity and potency, as well as its ability to increase GABA levels in the brain. However, there are also limitations to using N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide in research, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Orientations Futures

There are several potential future directions for research on N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide. These include further preclinical studies to investigate its potential therapeutic applications in neurological and psychiatric disorders, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new compounds based on the structure of N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide, which may have improved pharmacological properties and therapeutic applications.

Méthodes De Synthèse

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 4-methylbenzoyl chloride, followed by the addition of glycine and subsequent purification. The synthesis method has been optimized for high yield and purity, making N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide a commercially viable compound for research purposes.

Applications De Recherche Scientifique

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated that N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide increases GABA levels in the brain, leading to reduced seizure activity and improved anxiety-like behavior in animal models.

Propriétés

IUPAC Name

2-(cyclohexylamino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-7-9-14(10-8-12)17-15(18)11-16-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPGFELVCRQNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n~2~-Cyclohexyl-n~1~-(4-methylphenyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.